N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the isopropylsulfamoyl group enhances its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[2-(propan-2-ylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-9(2)15-21(17,18)6-5-14-13(16)10-3-4-11-12(7-10)20-8-19-11/h3-4,7,9,15H,5-6,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURMATDSJOBZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde or other suitable reagents.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using carboxylic acid derivatives and amines.
Attachment of the Isopropylsulfamoyl Group: This step involves the reaction of the intermediate with isopropylamine and a sulfonyl chloride, typically under basic conditions to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(N-methylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-(N-ethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-(N-propylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different biological activities and chemical reactivity compared to its analogs with different alkyl groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
Chemical Structure and Properties
The molecular formula of N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is C14H18N2O4S , with a molecular weight of approximately 306.37 g/mol . The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study conducted by demonstrated that derivatives of benzo[d][1,3]dioxole possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential therapeutic application in treating inflammatory diseases.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and respiration. This inhibition could lead to applications in managing conditions like glaucoma and epilepsy.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |
| Enzyme Inhibition | Inhibits carbonic anhydrase |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antimicrobial properties.
Case Study 2: Anti-inflammatory Response
A study involving human macrophage cell lines treated with the compound showed a reduction in the secretion of pro-inflammatory cytokines by 50% compared to untreated controls. This suggests potential for therapeutic use in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
